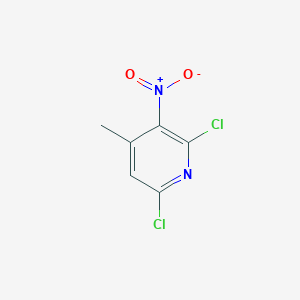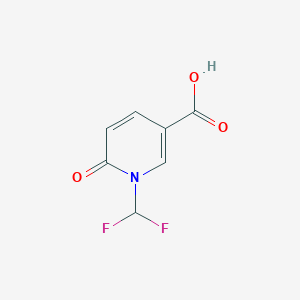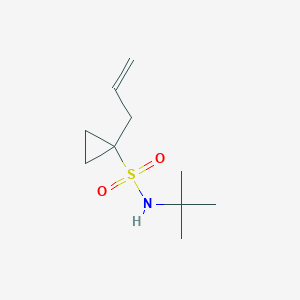![molecular formula C8H6ClN3S B1321562 7-氯-2-(甲硫基)吡啶并[2,3-d]嘧啶 CAS No. 352328-41-7](/img/structure/B1321562.png)
7-氯-2-(甲硫基)吡啶并[2,3-d]嘧啶
描述
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a chemical compound with the CAS Number: 352328-41-7 and a molecular weight of 211.67 . It is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . It has been particularly interesting due to its similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
Pyrido[2,3-d]pyrimidin-7(8H)-ones, which include 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, have been synthesized using various methods . The synthetic methods used for the synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones start from either a preformed pyrimidine ring or a pyridine ring . In one study, a series of new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold were designed and synthesized .
Molecular Structure Analysis
The molecular weight of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is 211.67 . The structure of this compound is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s . This is probably due to their resemblance with DNA bases .
科学研究应用
Medicinal Chemistry
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine serves as a privileged scaffold in medicinal chemistry. Its structure is similar to nitrogen bases found in DNA and RNA, making it a valuable ligand for various receptors . It has been used in the synthesis of compounds with potential anticancer properties, particularly as kinase inhibitors . These inhibitors play a crucial role in targeted cancer therapies, aiming to disrupt aberrant signaling pathways that lead to tumor growth.
Agriculture
In the agricultural sector, this compound has been explored for its herbicidal activity . It’s designed from structures known to inhibit Protoporphyrinogen IX oxidase (PPO), an enzyme essential for chlorophyll synthesis . By inhibiting this pathway, the compound can effectively control weed growth, offering a potential solution for crop protection.
Environmental Studies
Environmental studies have utilized 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine to understand its bioaccumulation and toxicity profiles. Its lipophilic nature allows it to diffuse easily into cells, which is significant in assessing its environmental impact and behavior .
Biochemistry
In biochemistry, the compound’s kinase inhibitory activity is of interest. Kinases are enzymes that play a pivotal role in cell signaling, and their malfunction can lead to diseases. By studying the biochemical pathways affected by this compound, researchers can develop new therapeutic strategies .
Material Science
The compound’s unique structure and reactivity make it a valuable intermediate in material science. It can be used to synthesize complex organic compounds, which are then employed in creating new materials with specific desired properties .
Industrial Applications
Industrially, 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is used as a pharmaceutical intermediate . Its versatility in chemical reactions makes it a key component in the synthesis of various pharmaceuticals, particularly those targeting disease treatment through kinase inhibition .
未来方向
Pyrido[2,3-d]pyrimidines, including 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, have shown a therapeutic interest and have been studied in the development of new therapies . They have been used on several therapeutic targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . Further modifications of these compounds may lead to the discovery of promising inhibitors with favorable drug-like properties for use in the treatment of patients with KRAS mutations .
作用机制
Target of Action
The primary targets of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine are dihydrofolate reductase (DHFR), some kinases such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase . These targets play crucial roles in various cellular processes, including cell growth and division.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction can lead to changes in the cellular processes controlled by these targets, potentially leading to therapeutic effects.
Biochemical Pathways
The inhibition of the aforementioned targets affects various biochemical pathways. For instance, the inhibition of DHFR can disrupt the synthesis of nucleotides, affecting DNA replication and cell division. Similarly, the inhibition of kinases can affect signal transduction pathways, altering cellular responses to external stimuli .
Pharmacokinetics
Its degree of lipophilicity suggests that it may diffuse easily into cells . This property could impact its absorption, distribution, metabolism, and excretion (ADME), potentially influencing its bioavailability.
Result of Action
The molecular and cellular effects of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine’s action depend on the specific targets and pathways it affects. For example, if it inhibits DHFR, it could lead to a decrease in cell proliferation. If it inhibits kinases, it could alter cellular signaling .
Action Environment
The action, efficacy, and stability of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the presence of other compounds could affect its binding to its targets. Additionally, factors such as pH and temperature could influence its stability .
属性
IUPAC Name |
7-chloro-2-methylsulfanylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c1-13-8-10-4-5-2-3-6(9)11-7(5)12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAVSLNMFZKAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=CC(=NC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)
![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)
![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)
![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)

![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)





